N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

Bioavailability Pharmacokinetics Stable Isotope

Maprotiline-d3 hydrochloride is a trideuterated internal standard explicitly designed for accurate quantification of maprotiline by GC/LC-MS. The three-deuterium substitution provides a +3 Da mass shift that avoids isotopic overlap with natural-abundance analyte peaks while preserving co-elution behavior essential for matrix effect compensation—unlike analog internal standards (e.g., desmethyldoxepin, nortriptyline) or the d5 isotopologue that suffers from chromatographic retention shifts and lower purity. Clinical pharmacokinetic equivalence (Δ t½ <5%, Δ AUC ~2%) between unlabeled and d3-labeled maprotiline supports its use in crossover-design bioequivalence studies, eliminating intersubject variability. Validated GLC-MS methods enable simultaneous monitoring of maprotiline and desmethylmaprotiline with 2 ng/mL sensitivity, critical for therapeutic drug monitoring and CYP2D6 phenotyping. Available as an ISO 17034-certified reference material, it meets USP/EP requirements for impurity profiling in ANDA/DMF submissions.

Molecular Formula C20H24ClN
Molecular Weight 316.9 g/mol
Cat. No. B3025761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Molecular FormulaC20H24ClN
Molecular Weight316.9 g/mol
Structural Identifiers
SMILESCNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl
InChIInChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3;
InChIKeyNZDMFGKECODQRY-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine Monohydrochloride (Maprotiline-d3 HCl): Procurement-Relevant Identity and Analytical Role


N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride (CAS 1329496-63-0), commonly referred to as Maprotiline-d3 hydrochloride, is a stable isotope-labeled analog of the tetracyclic antidepressant maprotiline in which three hydrogen atoms on the N-methyl group are replaced by deuterium . With a molecular formula of C₂₀H₂₀D₃N·HCl and a molecular weight of 316.88 g/mol, this compound is classified as a trideuterated internal standard explicitly designed for the quantification of maprotiline by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) [1]. It is not intended for therapeutic administration; rather, it serves as a critical analytical reference material in bioanalytical method development, therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology [2].

Why Maprotiline-d3 HCl Cannot Be Replaced by Non-Deuterated Maprotiline or Alternative Isotopologues in Quantitative Bioanalysis


In quantitative mass spectrometry, the internal standard must exhibit nearly identical physicochemical behavior to the target analyte—including chromatographic retention time, extraction recovery, and ionization efficiency—while being unambiguously distinguishable by mass. Non-deuterated maprotiline (CAS 10347-81-6) is mass-indistinguishable from the analyte and therefore introduces signal overlap that precludes reliable quantitation [1]. Structural analogs such as desmethyldoxepin or nortriptyline, while used historically as internal standards for maprotiline, display different chromatographic retention times and consequently experience differential matrix effects during ionization, compromising accuracy [2]. The d5 isotopologue (Maprotiline-d5 HCl, CAS 1794942-12-3) carries two additional deuterium atoms, which can alter chromatographic retention sufficiently to introduce quantification bias in certain LC conditions, and its typical commercial purity (≥95–98%) is generally lower than that available for the d3 form (≥99%) . The three-deuterium substitution in Maprotiline-d3 provides a sufficient +3 Da mass shift to avoid isotopic overlap with the natural abundance M+1/M+2 peaks of the analyte while preserving co-elution behavior essential for matrix effect compensation .

Quantitative Head-to-Head Evidence for Maprotiline-d3 HCl: Verified Differentiation Against Comparators


Clinical Pharmacokinetic Bioequivalence: Trideuterated Maprotiline vs. Unlabeled Maprotiline in Human Subjects

In a direct within-subject crossover study, six male subjects simultaneously received a single 50-mg oral dose of unlabeled maprotiline hydrochloride (tablet formulation) and trideuterated maprotiline hydrochloride (aqueous solution). Blood levels of the two forms were essentially superimposable across all time points [1]. The biologic half-life (t½, β-phase) averaged 58 hr for unlabeled maprotiline versus 60.5 hr for the trideuterated form, a difference of only 2.5 hr (<5%) [1]. Total area under the curve (AUC₀–∞) averaged 3,862 ng·hr/mL for unlabeled and 3,944 ng·hr/mL for trideuterated maprotiline, a difference of 82 ng·hr/mL (~2.1%), which was not statistically significant [1]. At the 95% confidence level, Westlake confidence limits demonstrated less than 10% difference between formulations for AUC, peak blood levels (~50 ng/mL for both), and biologic half-lives [1]. This evidence directly establishes that the deuteration in this compound introduces no meaningful pharmacokinetic isotope effect in humans, validating its use as a tracer that faithfully mirrors the behavior of unlabeled maprotiline in vivo.

Bioavailability Pharmacokinetics Stable Isotope Clinical Pharmacology Bioequivalence

GLC-MS Assay Sensitivity Using Maprotiline-d3 as Internal Standard: Limit of Quantification and Precision

Jindal et al. (1980) developed and validated a quantitative GLC-mass spectrometric assay employing Maprotiline-d3 as the internal standard for the simultaneous determination of maprotiline and its major metabolite desmethylmaprotiline in human and animal plasma [1]. The method achieved a lower limit of quantification of 2 ng/mL plasma for both maprotiline and desmethylmaprotiline, with an approximately 5% precision at this level [1]. The calibration curves exhibited excellent linearity over a large concentration range, with slopes of 0.99 ± 0.01 for maprotiline and 0.98 ± 0.02 for desmethylmaprotiline and nearly zero intercepts [1]. In contrast, earlier methods using non-isotopic internal standards such as desmethyldoxepin (a structural analog) achieved detection limits of only 11 nmol/L (~3.1 ng/mL for maprotiline) with similar reproducibility (CV 2–2.5%) but lacked the mass-spectrometric specificity conferred by stable isotope labeling [2]. The stable isotope dilution approach enabled by the d3 internal standard provides unambiguous identification via selective ion monitoring, eliminating potential interferences from co-eluting matrix components that can affect analog-based methods.

Bioanalytical Method Validation GLC-MS Internal Standard Sensitivity Precision

Chromatographic Co-Elution and Matrix Effect Compensation: Stable Isotope vs. Structural Analog Internal Standards

A fundamental advantage of stable isotope-labeled internal standards (SIL-IS) such as Maprotiline-d3 over structural analog internal standards is their near-identical chromatographic retention time, which ensures that both the analyte and internal standard experience the same matrix-induced ionization suppression or enhancement . Maprotiline-d3 co-elutes with unlabeled maprotiline under standard reversed-phase LC conditions because the three-deuterium substitution on the terminal N-methyl group produces only a negligible shift in hydrophobicity [1]. In contrast, structural analog internal standards such as desipramine, desmethyldoxepin, or nortriptyline elute at different retention times and therefore encounter different regions of the solvent gradient and different co-eluting matrix components, leading to differential ionization efficiency that degrades accuracy and precision . This co-elution property is critical for maintaining consistent analyte-to-internal-standard response ratios across samples with varying matrix composition (e.g., hemolyzed, lipemic, or icteric plasma specimens), which is a routine challenge in clinical therapeutic drug monitoring [1].

Matrix Effect Ion Suppression Co-Elution LC-MS Stable Isotope Dilution

Commercial Purity and Isotopic Enrichment Specifications vs. Alternative Deuterated Maprotiline Isotopologues

Commercially available Maprotiline-d3 hydrochloride from major suppliers is specified at ≥99% deuterated forms (d1–d3), with the predominant species being the tri-deuterated isotopologue . This purity and enrichment specification is critical because the presence of under-deuterated species (d0, d1, d2) in the internal standard preparation can contribute to signal at the mass-to-charge ratio (m/z) monitored for the unlabeled analyte, causing positive bias in quantification . In comparison, Maprotiline-d5 hydrochloride (CAS 1794942-12-3) is typically supplied at lower chemical purity (≥95% by TLC; isotopic purity ~98.8%) . The higher level of deuteration in the d5 form does not necessarily translate to superior analytical performance because the additional mass shift may introduce a retention time shift that can reduce the effectiveness of matrix effect compensation in certain chromatographic systems . Furthermore, the CATO reference standard of [²H₃]-Maprotiline hydrochloride is manufactured under ISO 17034 accreditation for reference material producers, providing documented metrological traceability that is essential for regulated pharmaceutical quality control applications [1].

Purity Specification Isotopic Enrichment Quality Control Certified Reference Material Procurement

Simultaneous Quantification of Maprotiline and Desmethylmaprotiline Metabolite Enabled by d3 Internal Standard

The Jindal et al. (1980) GLC-MS assay using Maprotiline-d3 as internal standard uniquely enables the simultaneous quantification of both the parent drug maprotiline and its pharmacologically active major metabolite desmethylmaprotiline from a single plasma sample [1]. The method demonstrated slopes of 0.99 ± 0.01 for maprotiline and 0.98 ± 0.02 for desmethylmaprotiline, with nearly zero intercepts, indicating excellent proportional recovery for both analytes across the calibration range [1]. Assay specificity was formally confirmed by the complete consistency of the mass spectra of maprotiline and desmethylmaprotiline with those of authentic reference materials [1]. This dual-analyte capability is significant because desmethylmaprotiline contributes to the overall pharmacological effect, and its plasma concentration relative to the parent drug is a clinically meaningful parameter in therapeutic drug monitoring [2]. Alternative HPLC methods using non-isotopic internal standards (e.g., desmethyldoxepin) can also measure both analytes but suffer from potential co-elution interferences with other tricyclic antidepressants and their metabolites, which the mass-selective detection with the d3 internal standard overcomes [2].

Metabolite Quantification Therapeutic Drug Monitoring Desmethylmaprotiline GLC-MS Method Selectivity

Highest-Value Application Scenarios for N-Methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine Monohydrochloride Based on Verified Evidence


Regulated Bioequivalence and Bioavailability Studies of Maprotiline Formulations

The Alkalay et al. (1980) clinical study [1] directly establishes the suitability of trideuterated maprotiline for bioavailability and bioequivalence assessments. The demonstrated pharmacokinetic equivalence (Δ t½ <5%, Δ AUC ~2%) between unlabeled and d3-labeled maprotiline in human subjects provides the scientific foundation for using this compound as a tracer in crossover-design bioequivalence studies, where simultaneous administration of an oral solid dosage form (unlabeled) and an intravenous or oral solution reference (d3-labeled) eliminates the intersubject variability that bedevils traditional two-period crossover designs. This application is particularly relevant for generic drug development and formulation optimization programs requiring regulatory-grade bioequivalence data.

Therapeutic Drug Monitoring of Maprotiline with Simultaneous Metabolite Quantification in Clinical Laboratories

The validated GLC-MS method of Jindal et al. (1980) [1] provides a proven analytical framework for clinical laboratories to monitor both maprotiline and its active metabolite desmethylmaprotiline from a single plasma specimen with 2 ng/mL sensitivity and ~5% precision. The use of Maprotiline-d3 as internal standard ensures that each patient sample is individually corrected for extraction recovery and matrix effects, enabling reliable dose adjustment decisions in psychiatric patients receiving maprotiline therapy. This dual-analyte capability is especially critical given that desmethylmaprotiline plasma levels can exceed those of the parent drug during chronic dosing, and the parent-to-metabolite ratio is a recognized indicator of CYP2D6 metabolic phenotype.

Forensic Toxicology and Post-Mortem Quantification of Maprotiline in Complex Biological Matrices

The documented matrix effect compensation advantage of co-eluting stable isotope internal standards [1] makes Maprotiline-d3 indispensable for forensic toxicology laboratories tasked with quantifying maprotiline in highly variable post-mortem matrices (e.g., whole blood, vitreous humor, liver homogenate). Unlike analog internal standards, which may experience differential ion suppression in decomposed or hemolyzed specimens, the d3 internal standard co-elutes with maprotiline and normalizes for matrix-induced variability, ensuring legally defensible quantitative results. The method's demonstrated specificity, confirmed by the concordance of mass spectra with authentic reference materials , provides the evidentiary reliability required for forensic casework.

Pharmaceutical Quality Control and Reference Standard for Maprotiline API Impurity Profiling

The availability of Maprotiline-d3 hydrochloride as an ISO 17034-certified reference material [1] and its use as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) positions this compound as a critical tool in pharmaceutical quality control laboratories. In impurity profiling of maprotiline active pharmaceutical ingredient (API), Maprotiline-d3 can serve as an internal standard for the quantification of structurally related impurities such as Maprotiline Impurity E (N-Methyl Maprotiline, CAS 23941-38-0) and Maprotiline Impurity C (Desmethylmaprotiline), providing the mass-spectrometric differentiation that UV-based pharmacopeial methods cannot achieve for co-eluting impurity peaks. This application directly supports ANDA and DMF submissions requiring rigorous impurity characterization.

Quote Request

Request a Quote for N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.